
N-isopropyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isopropyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline, commonly known as INOTA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It belongs to the class of organic compounds called nitroanilines, which have a wide range of applications in various fields, including medicine, agriculture, and industry. INOTA has been found to exhibit promising biological activities, making it a potential candidate for drug development.
Wirkmechanismus
The mechanism of action of INOTA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. INOTA has been shown to inhibit the activity of bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are essential for bacterial growth and replication. In addition, INOTA has been reported to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. The anticancer activity of INOTA is thought to be mediated through the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
INOTA has been shown to have several biochemical and physiological effects on cells. It has been reported to induce oxidative stress and DNA damage in bacteria, leading to cell death. INOTA has also been found to inhibit the production of reactive oxygen species (ROS) in cells, which can contribute to its anti-inflammatory activity. Furthermore, INOTA has been shown to induce apoptosis in cancer cells by activating various signaling pathways involved in cell death.
Vorteile Und Einschränkungen Für Laborexperimente
INOTA has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in large quantities. It exhibits potent biological activities at relatively low concentrations, making it a cost-effective candidate for drug development. However, INOTA has some limitations for use in laboratory experiments. It is a highly toxic compound that requires careful handling and disposal. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on INOTA. One area of interest is the development of new antimicrobial agents based on INOTA. Another potential application is the use of INOTA as a lead compound for the development of new anti-inflammatory and anticancer drugs. Further research is needed to elucidate the mechanism of action of INOTA and to identify its molecular targets in cells. Additionally, the toxicity and pharmacokinetics of INOTA need to be studied in more detail to assess its potential for clinical use.
Synthesemethoden
INOTA can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis begins with the reaction of o-toluidine with nitric acid to form 2-nitro-o-toluidine. This intermediate compound is then reacted with isopropylamine and 1,2,4-oxadiazole-5-carboxylic acid to yield INOTA. The synthesis of INOTA is a complex process that requires careful control of reaction conditions to obtain a high yield and purity.
Wissenschaftliche Forschungsanwendungen
INOTA has been extensively studied for its potential biological activities, including its antimicrobial, anti-inflammatory, and anticancer properties. Several studies have reported that INOTA exhibits potent antimicrobial activity against a wide range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. INOTA has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, INOTA has shown promising anticancer activity by inducing apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-propan-2-ylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-11(2)19-15-9-8-13(10-16(15)22(23)24)18-20-17(21-25-18)14-7-5-4-6-12(14)3/h4-11,19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKYVDXOQRDGST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC(=C(C=C3)NC(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


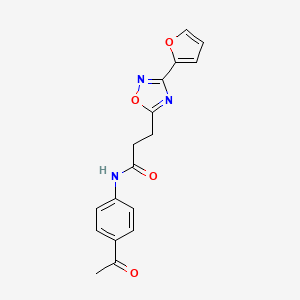
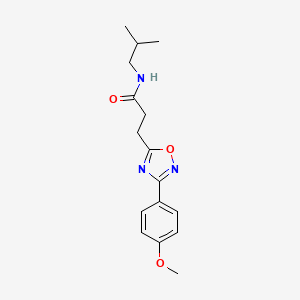
![N'-[(E)-(4-ethoxyphenyl)methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7720767.png)

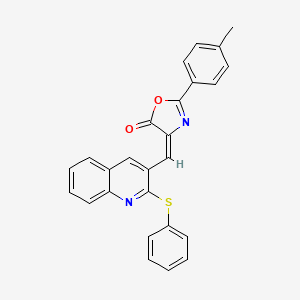
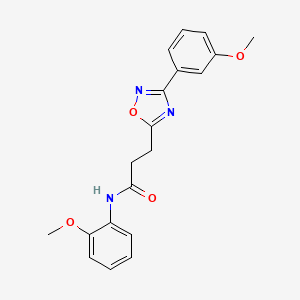
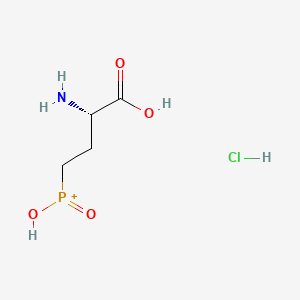
![ethyl 4-({N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7720800.png)
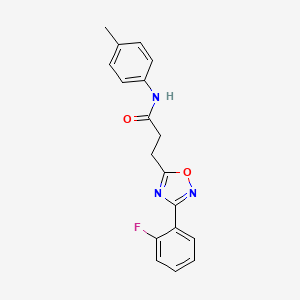


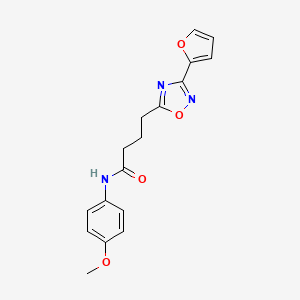
![N-[(2-chlorophenyl)methyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7720828.png)